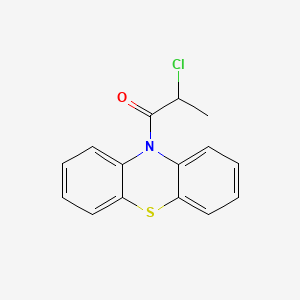

2-chloro-1-(10H-phenothiazin-10-yl)propan-1-one

Vue d'ensemble

Description

“2-chloro-1-(10H-phenothiazin-10-yl)propan-1-one” is a chemical compound . It is not intended for human or veterinary use and is used for research purposes. The molecular formula of this compound is C15H12ClNOS and it has a molecular weight of 289.8 g/mol.

Synthesis Analysis

A series of 1,3-di (2-substituted 10H-phenothiazin-10-yl)propan-1-one was synthesized using the phenothiazine framework through a three-carbon atom chain by condensation of the different chlorides of 3- (10H-phenothiazin-10-y1)propionic acid with 2- substituted phenothiazines .Applications De Recherche Scientifique

- Phenothiazine derivatives, including this compound, have been studied for their antipsychotic effects. They interact with dopamine receptors in the brain, making them valuable in treating schizophrenia and other psychotic disorders .

- Researchers have explored the antibacterial and antifungal potential of phenothiazine derivatives. These compounds exhibit inhibitory effects against certain microorganisms, making them relevant for infectious disease research .

- Phenothiazine-based molecules, including our compound, possess antioxidant activity. Their ability to scavenge free radicals contributes to cellular protection and may have implications in oxidative stress-related diseases .

- Studies have investigated the anti-cancer properties of phenothiazine derivatives. These compounds exhibit cytotoxic effects on cancer cells, potentially through mechanisms involving reactive oxygen species and apoptosis .

- Phenothiazines, including our compound, have been explored as neuroprotective agents. They may offer benefits in neurodegenerative conditions such as Parkinson’s disease .

- Researchers have identified phenothiazines as inhibitors of enzymes such as MALT1 protease, cholinesterase, and butyryl-cholinesterase. These findings suggest potential therapeutic applications in enzyme-related disorders .

Antipsychotic Properties

Antibacterial and Antifungal Activity

Antioxidant Properties

Anti-Cancer Investigations

Neuroprotective Potential

Enzyme Inhibition

Safety and Hazards

Propriétés

IUPAC Name |

2-chloro-1-phenothiazin-10-ylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClNOS/c1-10(16)15(18)17-11-6-2-4-8-13(11)19-14-9-5-3-7-12(14)17/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFDHJLPQTVVBOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1C2=CC=CC=C2SC3=CC=CC=C31)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10326203 | |

| Record name | 2-chloro-1-(10H-phenothiazin-10-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10326203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

38076-63-0 | |

| Record name | 38076-63-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525288 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-chloro-1-(10H-phenothiazin-10-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10326203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

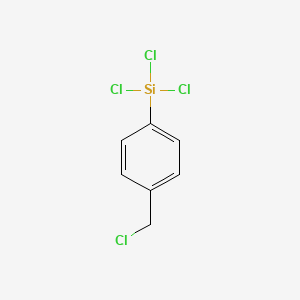

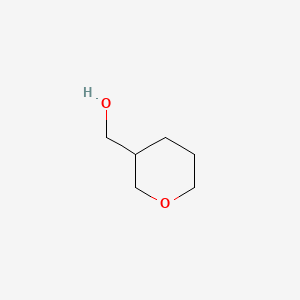

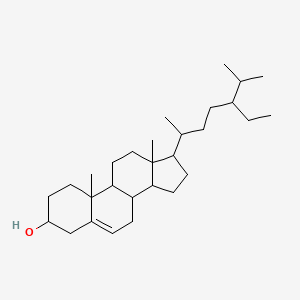

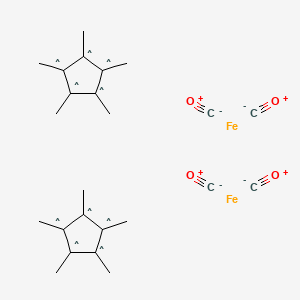

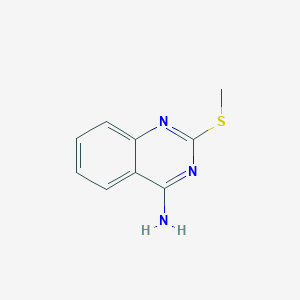

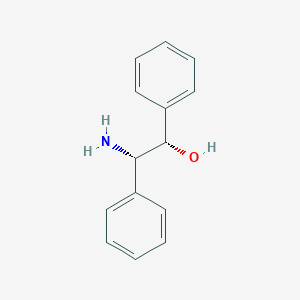

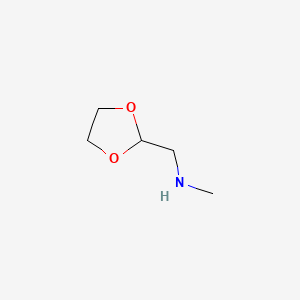

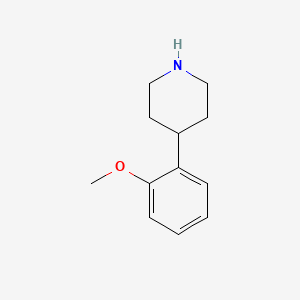

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.